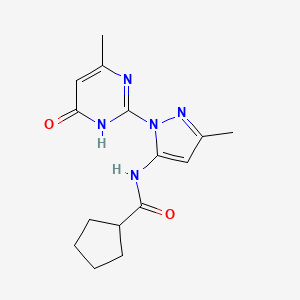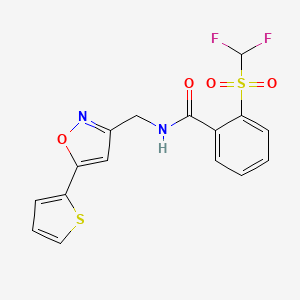methanone CAS No. 170939-31-8](/img/structure/B2362475.png)
[4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl](4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2,4-dichlorophenyl)-1H-pyrrol-3-ylmethanone” is a chemical compound with the molecular formula C18H13Cl2NO . It is a part of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis . Pyrazole derivatives are known to possess almost all types of pharmacological activities .
Molecular Structure Analysis
The molecular structure of “4-(2,4-dichlorophenyl)-1H-pyrrol-3-ylmethanone” consists of a pyrrol ring attached to a 2,4-dichlorophenyl group and a 4-methylphenyl group . The exact 3D conformer and other structural details were not found in the available literature.Physical And Chemical Properties Analysis
“4-(2,4-dichlorophenyl)-1H-pyrrol-3-ylmethanone” has a molecular weight of 330.20792 . Other specific physical and chemical properties were not found in the available literature.Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which share a similar core structure to our compound of interest, have been reported to exhibit antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . By extension, 4-(2,4-dichlorophenyl)-1H-pyrrol-3-ylmethanone could be explored for its potential antiviral effects, possibly offering a new avenue for the treatment of viral infections.
Antibacterial Agents
The structural similarity of our compound to other indole derivatives that have demonstrated antibacterial activity suggests that it may also serve as a potent antibacterial agent. Research on similar compounds has indicated effectiveness against various bacterial strains, which could lead to the development of new antibiotics, especially in the face of increasing antibiotic resistance .
Anticancer Properties
Indole derivatives are known for their anticancer activities. They can bind with high affinity to multiple receptors, which is beneficial in developing new therapeutic agents. The compound could be investigated for its potential to act as an anticancer agent, contributing to the treatment options available for various cancers .
Antioxidant Applications
Compounds with an indole nucleus have been evaluated for their antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases. Therefore, 4-(2,4-dichlorophenyl)-1H-pyrrol-3-ylmethanone might be researched for its ability to act as an antioxidant .
Herbicide Development
The nitration process of related compounds has been studied for the synthesis of important herbicides like Sulfentrazone. Given the structural similarities, our compound could be a key intermediate in developing new herbicides, potentially offering solutions for weed resistance issues .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, which are structurally related to our compound, have shown potent antileishmanial and antimalarial activities. This suggests that 4-(2,4-dichlorophenyl)-1H-pyrrol-3-ylmethanone could be synthesized and tested for these activities, contributing to the fight against parasitic diseases like leishmaniasis and malaria .
Propiedades
IUPAC Name |
[4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-11-2-4-12(5-3-11)18(22)16-10-21-9-15(16)14-7-6-13(19)8-17(14)20/h2-10,21H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENZHLMGRORCKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CNC=C2C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl](4-methylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)propionamide](/img/structure/B2362393.png)




![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2362405.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2362409.png)
![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2362410.png)


![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2362413.png)
![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2362414.png)
![Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2362415.png)